AR-42 -

AR-42

Catalog Number: EVT-1569975
CAS Number:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AR-42 is a novel histone deacetylase inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions by inhibiting the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression through the modification of histones. By promoting the acetylation of histones and other proteins, AR-42 can induce apoptosis in cancer cells and has shown efficacy against various malignancies, including breast cancer and chronic lymphocytic leukemia.

Source

AR-42 was developed as part of a series of hydroxamate-based compounds designed to inhibit histone deacetylases. Its synthesis and characterization have been documented in various studies, highlighting its potential as a therapeutic agent in treating cancer and other diseases characterized by dysregulated gene expression.

Classification

AR-42 is classified as a histone deacetylase inhibitor and falls under the category of epigenetic therapies. It is specifically noted for its selective inhibition of class I histone deacetylases, which are implicated in cancer progression and cell survival.

Synthesis Analysis

Methods

The synthesis of AR-42 involves several key steps that typically include the formation of a hydroxamate group, which serves as the zinc-binding moiety essential for HDAC inhibition. The compound is synthesized from readily available starting materials through a series of chemical reactions, including:

  1. Formation of Hydroxamate: The initial step involves converting a carboxylic acid into a hydroxamic acid via reaction with hydroxylamine.
  2. Linker Construction: A para-aminobenzoic acid moiety is incorporated as a linker to connect the hydroxamate to other functional groups that enhance biological activity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and enantiomeric specificity.

Technical Details

The synthesis typically requires careful control of reaction conditions to maximize yield and purity. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of AR-42.

Molecular Structure Analysis

Structure

AR-42 has a characteristic structure featuring:

  • A hydroxamate group that binds to zinc ions in the active site of histone deacetylases.
  • A linker group (para-aminobenzoic acid) that connects the hydroxamate to additional functional groups.
Chemical Reactions Analysis

Reactions

AR-42 primarily acts through its inhibition of histone deacetylases, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status affects gene expression patterns associated with cell proliferation and survival.

Technical Details

In vitro studies have demonstrated that AR-42 induces apoptosis in cancer cells through caspase-dependent pathways. The compound also sensitizes cells to other pro-apoptotic signals, enhancing its therapeutic potential when used in combination with other agents.

Mechanism of Action

Process

AR-42 exerts its effects by binding to the active site of histone deacetylases, inhibiting their enzymatic activity. This inhibition leads to:

  1. Increased Histone Acetylation: Resulting in a more open chromatin structure conducive to gene transcription.
  2. Induction of Apoptosis: Through upregulation of pro-apoptotic factors like p53 and downregulation of anti-apoptotic proteins.

Data

Studies have shown that treatment with AR-42 leads to significant increases in acetylated histones and tubulin, contributing to its cytotoxic effects against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

AR-42 is typically presented as a white crystalline solid. It has moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity allows it to penetrate cellular membranes effectively.

Relevant data includes:

  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in dimethyl sulfoxide; poorly soluble in water.
Applications

Scientific Uses

AR-42 has been investigated for various applications, including:

  1. Cancer Therapy: As a treatment for solid tumors and hematological malignancies due to its ability to induce apoptosis selectively in cancer cells.
  2. Cancer Cachexia: Research indicates that AR-42 may help mitigate muscle wasting associated with cancer cachexia by restoring metabolic balance.
  3. Malaria Treatment: Recent studies suggest that AR-42 may also inhibit Plasmodium falciparum growth, indicating potential applications beyond oncology.
Introduction to AR-42 (OSU-HDAC42)

Biochemical Characterization of AR-42 as a Pan-HDAC Inhibitor

AR-42 functions as a broad-spectrum deacetylase inhibitor targeting both class I and IIB histone deacetylases. Its enzymatic inhibition profile demonstrates potent activity against multiple HDAC isoforms, with half-maximal inhibitory concentration (IC50) values ranging between 16-30 nM, significantly lower than those observed for vorinostat (SAHA), the first FDA-approved HDAC inhibitor [1] [2] [5]. This potent enzymatic inhibition translates to rapid acetylation of both histone and non-histone protein targets. Within hours of cellular exposure, AR-42 induces characteristic hyperacetylation of histone H3 and H4 lysine residues, along with increased acetylation of α-tubulin – all established pharmacodynamic markers of HDAC inhibition [1] [8].

The compound's mechanism extends beyond epigenetic modulation to influence critical cancer-associated signaling pathways:

  • Cell Cycle Regulation: AR-42 upregulates cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1, inducing G1 or G2/M arrest depending on cellular context [8]
  • Apoptosis Induction: Through modulation of Bcl-2 family proteins (increased Bax, decreased Bcl-xL), disruption of Ku70-mediated survival signals, and survivin downregulation [1] [9]
  • Pathway Inhibition: Suppression of oncogenic PI3K/Akt/mTOR signaling and STAT3 activation, particularly important in hematological malignancies and solid tumors [1] [5] [8]
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress contributing to DNA damage and caspase-independent apoptosis, as documented in pancreatic cancer models [5]

Table 1: Biochemical and Functional Effects of AR-42 Across Tumor Models

Tumor TypeKey Molecular EffectsFunctional OutcomesReference
Multiple MyelomaHistone H3/H4 hyperacetylation; gp130/Stat3 pathway inhibitionApoptosis induction; cell cycle arrest [1]
Pancreatic CancerROS generation; p53 regulator modulation; DNA damageG2/M arrest; caspase-dependent/independent apoptosis; reduced invasion [5]
Meningioma/SchwannomaAkt dephosphorylation; p21/p27 upregulation; Bim inductionG2/M arrest; apoptosis; xenograft regression [6] [8]
OsteosarcomaAkt pathway suppression; survivin/Bcl-xL downregulationCaspase 3/7 activation; synergistic cytotoxicity with doxorubicin [9]
Prostate Cancerα-Tubulin acetylation; cyclin B/DownregulationGrowth inhibition in TRAMP model [2]

AR-42 exhibits superior preclinical activity compared to vorinostat across diverse tumor types. In B-cell lymphoma models, it demonstrated greater potency at equivalent concentrations [1]. Similarly, in osteosarcoma cell lines, AR-42 induced significantly higher apoptosis rates than vorinostat and showed synergistic activity with doxorubicin [9]. This enhanced efficacy profile has been attributed to its ability to simultaneously modulate multiple oncogenic pathways beyond histone modification.

Structural and Functional Differentiation from Classical HDAC Inhibitors

AR-42 belongs to the hydroxamate-tethered phenylbutyrate derivative class, distinguishing it structurally from classical HDAC inhibitors. Its molecular structure (N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide; C18H20N2O3; molecular weight 312.4 Da) incorporates a chiral center and optimized phenylbutyrate-derived zinc-binding group [1] [2]. This specific configuration enables several functional advantages:

  • Enhanced Cellular Penetration: The hydrophobic phenylbutyrate moiety improves membrane permeability compared to aliphatic-chain HDAC inhibitors like vorinostat [2]
  • Dual Targeting Capability: Simultaneous inhibition of histone and non-histone deacetylation targets due to optimized structural geometry
  • Isoform Selectivity Profile: While classified as pan-HDAC inhibitor, biochemical assays show preferential inhibition of class I (HDACs 1,2,3,8) and class IIB (HDAC6) isoforms implicated in oncogenesis [1]
  • Non-Epigenetic Effects: The compound uniquely modulates protein chaperone functions and cytoskeletal dynamics through HDAC6 inhibition, affecting heat shock protein 90 (Hsp90) client proteins and α-tubulin dynamics [1]

Table 2: Structural and Functional Comparison with Classical HDAC Inhibitors

ParameterAR-42Vorinostat (SAHA)Romidepsin
Chemical ClassHydroxamate-tethered phenylbutyrateHydroxamic acidCyclic tetrapeptide
Molecular Weight312.4 Da264.3 Da540.7 Da
HDAC Inhibition ProfilePan-HDAC (Class I/IIB)Pan-HDACPrimarily Class I
IC50 Range16-30 nM100-200 nMLow nM range
Key Non-Histone Targetsα-Tubulin, Hsp90, Ku70α-TubulinLimited evidence
Blood-Brain Barrier PenetrationDemonstrated in preclinical modelsLimitedLimited [6] [10]

The structural configuration of AR-42 enables significant blood-brain barrier penetration, distinguishing it from many HDAC inhibitors and supporting its application in central nervous system tumors. This property was instrumental in its orphan drug designation for meningioma and vestibular schwannoma [6] [10]. Additionally, its mechanism extends beyond epigenetic modulation to direct effects on critical oncogenic pathways. Unlike vorinostat, AR-42 potently suppresses PI3K/Akt signaling independent of its HDAC inhibitory activity, contributing to its efficacy in tumors with constitutive Akt activation such as neurofibromatosis type 2-deficient schwannomas and meningiomas [6] [8].

Historical Development and Orphan Drug Designation

The development trajectory of AR-42 originated at The Ohio State University Comprehensive Cancer Center through systematic optimization of phenylbutyrate-derived HDAC inhibitors. Initial structure-activity relationship studies focused on enhancing enzymatic inhibition potency and metabolic stability while maintaining favorable pharmacokinetic properties [2]. The compound (designated OSU-HDAC42 during discovery phases) emerged as the lead candidate based on superior in vitro potency and in vivo antitumor activity in prostate cancer models compared to earlier analogs [2].

Key milestones in its development include:

  • Preclinical Validation (2008-2011): Demonstrated efficacy in transgenic adenocarcinoma of mouse prostate (TRAMP) models, showing 52-67% tumor growth inhibition at 25-50 mg/kg dosing [2]. Simultaneously, activity was established in hematologic malignancies including chronic lymphocytic leukemia and multiple myeloma [1]
  • Orphan Drug Designations: The U.S. Food and Drug Administration granted orphan drug status to AR-42 for:
  • Treatment of neurofibromatosis type 2-associated vestibular schwannomas (2013)
  • Management of meningiomas (2013) [1] [3] [6]
  • Mechanistic Expansion (2011-2017): Published studies established its multi-modal mechanism in nervous system tumors, demonstrating significant growth inhibition in schwannoma xenografts and regression in orthotopic meningioma models through Akt pathway suppression and cell cycle disruption [6] [8]
  • Clinical Translation:
  • Phase I trials in hematologic malignancies established safety profile and maximum tolerated dose (40 mg TIW) [10]
  • Phase I trial in advanced solid tumors and NF2-associated tumors (NCT01129193) determined recommended phase II dose (60 mg TIW) and demonstrated disease stabilization in 53% of patients, particularly in meningioma/schwannoma subtypes [7] [10]
  • Transition to Recursion Pharmaceuticals (REC-2282) for focused development in NF2-related tumors [4] [10]

Table 3: Development Timeline and Key Organizations

YearDevelopment MilestoneLead OrganizationTherapeutic Focus
2008Preclinical efficacy in prostate cancer modelsOhio State UniversitySolid tumors [2]
2011Demonstration of efficacy in vestibular schwannoma and meningioma modelsOhio State UniversityCNS tumors [6]
2013Orphan drug designations (FDA)Arno TherapeuticsMeningioma & schwannoma [1] [3]
2013Phase I trial initiation in hematologic malignanciesArno Therapeutics/Ohio State UniversityLeukemia/Lymphoma [10]
2017Phase I results in solid tumors and NF2-associated tumorsOhio State UniversitySolid tumors/CNS tumors [7] [10]
2021Phase I/II trial in NF2 (NCT02973893)Recursion PharmaceuticalsProgressive NF2-mutated tumors [4] [10]

The developmental pathway of AR-42 exemplifies rational drug design transitioning from structural optimization to focused clinical application in molecularly-defined populations. Its orphan designations specifically address the unmet need in NF2-associated tumors where surgical and radiation options are limited by tumor location and multiplicity. Current clinical development under the designation REC-2282 focuses on phase II/III investigations for neurofibromatosis type 2-associated tumors, leveraging its dual epigenetic and non-epigenetic mechanisms against these merlin-deficient neoplasms [4] [10]. The compound's broad-spectrum activity continues to support investigation in other solid tumors, particularly those with PI3K/Akt pathway dysregulation or p53 mutations, either as monotherapy or in rational combination approaches.

Table 4: Key Compound Designations and Synonyms

DesignationContextDeveloper/Sponsor
AR-42Original development nameArno Therapeutics
OSU-HDAC42Discovery phase designationOhio State University
REC-2282Current development nameRecursion Pharmaceuticals
NSC-D736012NCI compound identifierNational Cancer Institute
N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamideSystematic chemical name-

Properties

Product Name

AR-42

IUPAC Name

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)

InChI Key

LAMIXXKAWNLXOC-UHFFFAOYSA-N

Synonyms

HDAC-42

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.